Dexbrompheniramine maleate
Overview
Description
Dexbrompheniramine maleate is an antihistamine agent used for the treatment of allergic conditions such as hay fever and urticaria . It is the pharmacologically active dextrorotatory isomer of brompheniramine . This compound belongs to the alkylamine class of antihistamines and is known for its effectiveness in providing temporary relief from symptoms like sneezing, watery and itchy eyes, and runny nose due to upper respiratory allergies .
Mechanism of Action
Target of Action
Dexbrompheniramine maleate primarily targets the histamine H1 receptor . Histamine H1 receptors are found on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . These receptors play a crucial role in allergic reactions, where they mediate the effects of histamine, a compound released by the body in response to allergens .
Mode of Action
This compound acts as an inverse histamine agonist . It competes with histamine for the normal H1-receptor sites on effector cells . By binding to these receptors, this compound blocks the action of endogenous histamine, which can lead to temporary relief of the negative symptoms brought on by histamine .
Biochemical Pathways
In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils . This interaction leads to a complex series of events that eventually results in the release of histamine (and other chemical mediators) from the mast cell or basophil . Once released, histamine can react with local or widespread tissues through histamine receptors . This compound, by blocking the H1 receptors, interrupts this pathway and mitigates the effects of histamine .
Pharmacokinetics
The pharmacokinetic properties of this compound are such that peak concentrations generally occur within 2–5 hours following oral administration . The elimination half-life is approximately 25 hours , indicating that the drug has a relatively long duration of action. These properties impact the bioavailability of the drug and determine the dosing regimen.
Result of Action
The binding of this compound to H1 receptors leads to a reduction in the effects of histamine. This results in effective, temporary relief of allergy symptoms, including sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy and stability. For example, MAO inhibitors can increase the side effects of dexbrompheniramine . Additionally, alcohol can also increase the side effects of dexbrompheniramine . Therefore, it’s important to consider these factors when administering the drug.
Biochemical Analysis
Biochemical Properties
Dexbrompheniramine maleate competitively binds to the histamine H1-receptor . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .
Cellular Effects
In allergic reactions, an allergen interacts with and cross-links surface IgE antibodies on mast cells and basophils . Once the mast cell-antibody-antigen complex is formed, a complex series of events occurs that eventually leads to cell-degranulation and the release of histamine (and other chemical mediators) from the mast cell or basophil . This compound provides effective, temporary relief of sneezing, watery and itchy eyes, and runny nose due to hay fever and other upper respiratory allergies .
Molecular Mechanism
This compound exerts its effects at the molecular level by competitively binding to the histamine H1-receptor . It competes with histamine for the normal H1-receptor sites on effector cells of the gastrointestinal tract, blood vessels, and respiratory tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dexbrompheniramine maleate involves the resolution of racemic brompheniramine into its enantiomers. The (S)-(+)-enantiomer is then reacted with maleic acid to form the maleate salt . The reaction typically involves the following steps:
Resolution of Racemic Brompheniramine: This step separates the racemic mixture into its individual enantiomers.
Formation of Maleate Salt: The (S)-(+)-enantiomer is reacted with maleic acid under controlled conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Dexbrompheniramine maleate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of new compounds with different functional groups .
Scientific Research Applications
Dexbrompheniramine maleate has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Brompheniramine: The racemic mixture from which dexbrompheniramine is derived.
Loratadine: Another antihistamine used to treat allergic conditions.
Hydroxyzine: An antihistamine with sedative properties used to relieve anxiety and itching.
Uniqueness
Dexbrompheniramine maleate is unique due to its specific enantiomeric form, which provides effective antihistamine activity with potentially fewer side effects compared to the racemic mixture . Its ability to provide temporary relief from a wide range of allergic symptoms makes it a valuable compound in the treatment of allergic conditions .
Properties
IUPAC Name |
(3S)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(Z)-but-2-enedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGKFVAASLQVBO-DASCVMRKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CC[C@@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047818 | |
Record name | Dexbrompheniramine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
435.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2391-03-9 | |
Record name | (+)-Brompheniramine maleate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2391-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexbrompheniramine maleate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002391039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dexbrompheniramine maleate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DEXBROMPHENIRAMINE MALEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BPA9UT29BS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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